molecular formula C30H51N B14512369 6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine CAS No. 62614-97-5

6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine

Cat. No.: B14512369
CAS No.: 62614-97-5
M. Wt: 425.7 g/mol
InChI Key: AUJWVCMMPBRSTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine is a complex organic compound characterized by its unique structure, which includes a heptadecyl chain attached to an octahydrophenanthridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine typically involves multiple steps, starting with the preparation of the phenanthridine core. This can be achieved through cyclization reactions involving appropriate precursors. The heptadecyl chain is then introduced via alkylation reactions under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the degree of saturation in the phenanthridine core.

    Substitution: The heptadecyl chain can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs.

Scientific Research Applications

6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine involves its interaction with molecular targets such as enzymes or receptors. The heptadecyl chain can facilitate membrane association, while the phenanthridine core can interact with specific binding sites. This dual functionality allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Heptadecyl-1,2,3,4,7,8,9,10-octahydroquinoline
  • 6-Heptadecyl-1,2,3,4,7,8,9,10-octahydroisoquinoline

Uniqueness

6-Heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine is unique due to its specific substitution pattern and the presence of the heptadecyl chain. This combination of features allows it to exhibit distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

62614-97-5

Molecular Formula

C30H51N

Molecular Weight

425.7 g/mol

IUPAC Name

6-heptadecyl-1,2,3,4,7,8,9,10-octahydrophenanthridine

InChI

InChI=1S/C30H51N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-29-27-22-18-17-21-26(27)28-23-19-20-25-30(28)31-29/h2-25H2,1H3

InChI Key

AUJWVCMMPBRSTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=C2CCCCC2=C3CCCCC3=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.